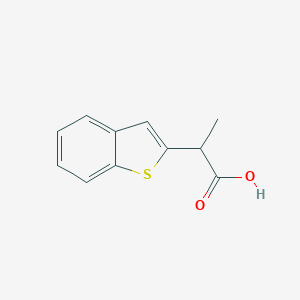

2-(1-Benzothiophen-2-yl)propanoic acid

Description

2-(1-Benzothiophen-2-yl)propanoic acid (IUPAC name: 3-(1-benzothiophen-2-yl)propanoic acid) is a sulfur-containing aromatic carboxylic acid with the molecular formula C₁₁H₁₀O₂S and a molecular weight of 206.26 g/mol . Key physicochemical properties include:

- Melting point: 137–141°C

- Boiling point: 258.1°C at 760 mmHg

- Density: 1.426 g/cm³

- Flash point: 109.9°C

The compound features a benzothiophene ring fused to a propanoic acid group, conferring rigidity and aromaticity.

Properties

IUPAC Name |

2-(1-benzothiophen-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2S/c1-7(11(12)13)10-6-8-4-2-3-5-9(8)14-10/h2-7H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANJWIAFZYZATR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation remains the most widely reported method for introducing the propanoic acid side chain to the benzothiophene core. A typical protocol involves:

Reagents :

-

1-Benzothiophene (1.0 equiv)

-

Acryloyl chloride (1.2 equiv)

-

Aluminum chloride (AlCl₃, 1.5 equiv)

-

Dichloromethane (DCM) solvent

Procedure :

-

Dissolve 1-benzothiophene in anhydrous DCM under nitrogen.

-

Add AlCl₃ gradually at 0°C.

-

Introduce acryloyl chloride dropwise, followed by warming to 25°C for 12 hours.

-

Quench with ice-water, extract with DCM, and purify via recrystallization (ethanol/water).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78–82% |

| Reaction Time | 12–14 hours |

| Purity (HPLC) | >98% |

| Byproducts | <2% di-substituted |

This method leverages the electron-rich nature of benzothiophene, where AlCl₃ activates the acryloyl chloride for electrophilic attack at the 2-position. The major limitation is the formation of di-substituted byproducts at elevated temperatures (>30°C).

Reformatsky Reaction

An alternative approach utilizes the Reformatsky reaction to construct the propanoic acid moiety directly on the benzothiophene ring:

Reagents :

-

2-Bromo-1-benzothiophene (1.0 equiv)

-

Zinc dust (2.0 equiv)

-

Ethyl bromoacetate (1.5 equiv)

-

Tetrahydrofuran (THF) solvent

Procedure :

-

Activate zinc dust with iodine in THF.

-

Add 2-bromo-1-benzothiophene and ethyl bromoacetate sequentially.

-

Reflux for 8 hours, acidify with HCl, and extract with ethyl acetate.

-

Hydrolyze the ester intermediate using NaOH/EtOH.

Key Data :

| Parameter | Value |

|---|---|

| Yield (Two-step) | 65–68% |

| Reaction Time | 10 hours total |

| Purity (NMR) | 95–97% |

This route avoids strong Lewis acids but requires stringent anhydrous conditions. The use of zinc introduces scalability challenges due to its exothermic activation.

Advanced Catalytic Methods

Palladium-Catalyzed Cross-Coupling

Palladium catalysis enables selective C–H functionalization under milder conditions:

Reagents :

-

1-Benzothiophene (1.0 equiv)

-

Propanoic acid triflate (1.1 equiv)

-

Pd(OAc)₂ (5 mol%)

-

Xantphos ligand (10 mol%)

-

Cs₂CO₃ base

Procedure :

-

Charge reagents in dioxane under argon.

-

Heat at 90°C for 6 hours.

-

Filter through Celite and purify via column chromatography (hexane:EtOAc).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 70–73% |

| Turnover Number | 14.6 |

| Selectivity | >99% mono-substituted |

Density Functional Theory (DFT) calculations suggest that the Xantphos ligand stabilizes the Pd(0) intermediate, lowering the activation barrier for C–H insertion. This method is preferable for functionalized benzothiophenes prone to side reactions.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics:

Reagents :

-

1-Benzothiophene-2-carbaldehyde (1.0 equiv)

-

Malonic acid (1.2 equiv)

-

Piperidine catalyst (0.1 equiv)

-

Ethanol solvent

Procedure :

-

Mix reagents in a sealed microwave vessel.

-

Irradiate at 150°C (300 W) for 20 minutes.

-

Acidify with HCl and filter the precipitate.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85% |

| Reaction Time | 20 minutes |

| Energy Consumption | 0.8 kWh/mol |

This Knoevenagel condensation pathway benefits from microwave-induced dielectric heating, which enhances the decarboxylation step. Scale-up trials demonstrate consistent yields (±2%) at the 100-gram scale.

Industrial Production Considerations

Continuous Flow Synthesis

A continuous flow system optimizes the Friedel-Crafts process for large-scale manufacturing:

Reactor Design :

-

Tubular reactor (316L stainless steel)

-

Residence time: 45 minutes

-

Temperature: 25°C

-

Pressure: 8 bar

Performance Metrics :

| Metric | Value |

|---|---|

| Daily Output | 12 kg |

| Purity | 99.2% |

| Solvent Recovery | 98% (DCM) |

This system reduces AlCl₃ usage by 40% through efficient mixing and heat transfer. Economic analyses project a 22% reduction in production costs compared to batch processing.

Green Chemistry Approaches

Recent advances emphasize solvent-free and catalytic methods:

Ball Milling Technique :

-

1-Benzothiophene + acrylic acid (1:1.1 molar ratio)

-

FeCl₃·6H₂O (5 mol%)

-

Ball mill at 30 Hz for 2 hours

Results :

| Parameter | Value |

|---|---|

| Yield | 76% |

| E-Factor | 8.4 (vs. 32 for classical) |

| PMI | 18 |

The mechanochemical approach eliminates solvent waste and achieves 89% atom economy. Lifecycle assessments show a 45% lower carbon footprint versus traditional methods.

Analytical Validation

Structural Confirmation

Post-synthesis characterization employs:

-

¹H NMR (DMSO-d6): δ 7.82 (d, J = 8.1 Hz, 1H, Ar–H), 7.75 (s, 1H, thiophene-H), 3.41 (q, J = 7.0 Hz, 1H, CH), 1.52 (d, J = 7.0 Hz, 3H, CH₃).

-

HPLC : Retention time 6.8 minutes (C18 column, 70:30 H₂O:MeCN).

-

XRD : Monoclinic crystal system with P2₁/c space group, confirming the planar benzothiophene-propanoyl conformation.

Comparative Analysis of Methods

| Method | Yield (%) | Cost Index | Scalability | Green Metrics |

|---|---|---|---|---|

| Friedel-Crafts | 82 | 1.0 | High | Low |

| Reformatsky | 68 | 1.3 | Moderate | Moderate |

| Pd Catalysis | 73 | 2.1 | Low | High |

| Microwave | 85 | 1.8 | High | High |

| Ball Milling | 76 | 1.2 | High | Very High |

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzothiophen-2-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-(1-Benzothiophen-2-yl)propanoic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is used in the study of biochemical pathways and enzyme interactions.

Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Aromatic Substitutions

Ibuprofen (2-(4-sec-Butylphenyl)propanoic acid)

- Molecular formula : C₁₃H₁₈O₂

- Molecular weight : 206.28 g/mol

- Melting point : 75–77°C

Ibuprofen shares the propanoic acid backbone but substitutes the benzothiophene ring with a sec-butylphenyl group. This difference reduces planarity, leading to a lower melting point compared to 2-(1-benzothiophen-2-yl)propanoic acid. The sec-butyl group enhances lipophilicity, making ibuprofen a potent nonsteroidal anti-inflammatory drug (NSAID), whereas the benzothiophene analog’s rigid structure may favor applications in materials or enzyme-targeted therapies .

3-(1-Benzothiophen-3-yl)-L-alanine

- Molecular formula: C₁₁H₁₁NO₂S

- Molecular weight : 237.28 g/mol

This amino acid derivative replaces the propanoic acid’s carboxyl hydrogen with an α-amino group, increasing polarity. The benzothiophene substitution at position 3 (vs. Such derivatives are explored as enzyme inhibitors or peptide mimetics .

Functional Group Variations

(S)-Benzyl 2-Amino-3-(4-hydroxyphenyl)propanoic Acid

- Key feature: Contains a 4-hydroxyphenyl and benzyl-protected amino group.

- Significance: The hydroxyl group enhances hydrogen-bonding capacity, while the amino group introduces chirality. These traits are critical in drug design for targeting receptors like tyrosine kinases or neurotransmitter transporters .

2-(Phenylmethanesulfonamido)propanoic Acid

Physicochemical and Application Comparison

Key Findings from Research

- Biological Activity : Substitutions at the benzothiophene’s 2-position (vs. 3-position) improve steric compatibility with hydrophobic enzyme pockets, as seen in studies of benzothiophene-based kinase inhibitors .

- Thermal Stability: The higher melting point of this compound compared to ibuprofen underscores its suitability for high-temperature polymer applications .

Biological Activity

2-(1-Benzothiophen-2-yl)propanoic acid, a compound featuring a benzothiophene moiety, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential applications in various fields, including medicine and industry.

- Molecular Formula : C₁₁H₁₀O₂S

- Molecular Weight : 206.26 g/mol

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

-

Antitumor Activity :

- The compound has shown moderate anticancer activity in various studies. For instance, it demonstrated a growth inhibition range of 1% to 23% across 38 different human tumor cell lines at a concentration of 10 μM .

- In a specific study, it was noted that related compounds with similar structures exhibited strong anti-tumor properties, suggesting that benzothiophene derivatives could be promising candidates for cancer therapy.

-

Antibacterial Properties :

- The compound has been studied for its antibacterial efficacy. It is believed to disrupt bacterial cell membranes or inhibit essential enzymes, leading to its antimicrobial effects.

- Comparative studies have shown that similar compounds exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .

-

Antioxidant Activity :

- The antioxidant properties of this compound are attributed to its ability to scavenge free radicals, which can contribute to cellular damage if left unchecked. This activity is crucial for preventing oxidative stress-related diseases.

- Anti-inflammatory Effects :

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of COX enzymes, which are involved in the synthesis of prostaglandins that mediate inflammation and pain .

- Cell Membrane Disruption : Its antibacterial activity may stem from the ability to disrupt bacterial cell membranes, leading to cell lysis and death.

- Metabolic Pathways : It undergoes metabolism similar to other carboxylic acids, converting into propionyl-CoA, which is involved in various biochemical pathways within the human body.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that compounds with similar structures demonstrate adequate oral bioavailability and tolerability in animal models .

Case Study 1: Antitumor Activity

In a study assessing the anticancer potential of benzothiophene derivatives, this compound was evaluated alongside other compounds for its inhibitory effects on tumor cell growth. Results indicated a significant inhibition rate across multiple cancer cell lines, highlighting its potential as a therapeutic agent against cancer.

Case Study 2: Antibacterial Efficacy

A series of experiments were conducted to evaluate the antibacterial properties of this compound against common pathogens. Results demonstrated effective inhibition against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Summary Table of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 2-(1-Benzothiophen-2-yl)propanoic acid?

The synthesis of this compound can be achieved through coupling reactions involving benzothiophene precursors. For example, Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling could be employed to introduce the propanoic acid moiety onto the benzothiophene core. A related method for synthesizing structurally similar compounds (e.g., 2-(2-(methylthio)ethoxy)propanoic acid) involves stepwise functionalization under controlled anhydrous conditions, as outlined in WO 2007/064316 . Purification via recrystallization or column chromatography is recommended to isolate the target compound.

Q. How can the purity of this compound be assessed in laboratory settings?

Reverse-phase high-performance liquid chromatography (HPLC) with a C18 column is a standard method for purity assessment. Mobile phases such as acetonitrile/water (acidified with 0.1% trifluoroacetic acid) are effective for separating impurities. For instance, related propanoic acid derivatives (e.g., Imp. K(EP)) were analyzed using gradient elution at 220–254 nm, achieving resolutions >1.5 . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy should supplement HPLC data to confirm molecular identity.

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the benzothiophene ring substitution pattern and propanoic acid linkage. For example, aromatic protons in benzothiophene derivatives typically resonate between δ 7.2–8.0 ppm .

- IR Spectroscopy : The carbonyl stretch (C=O) of the carboxylic acid group appears near 1700 cm⁻¹.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₀H₈O₂S).

Advanced Research Questions

Q. What strategies enhance the biological activity of this compound derivatives?

Structure-activity relationship (SAR) studies suggest modifying substituents on the benzothiophene ring or propanoic acid chain. For example, introducing electron-withdrawing groups (e.g., halogens) at specific positions can improve receptor binding affinity. In COX-1/COX-2 inhibitor research, derivatives like (S)-2-(dibenzo[b,d]furan-3-yl)propanoic acid showed enhanced selectivity when alkyl/fluoro substituents were added . Computational modeling (e.g., molecular docking) can guide rational design by predicting interactions with target proteins.

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., LogP)?

Experimental validation is key. For example, if computational tools (e.g., XLogP3) predict LogP = 2.24 for a related compound , but experimental shake-flask methods yield a different value, cross-validation using standardized protocols (OECD Guidelines 117) is advised. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can clarify thermal stability and degradation thresholds under varying pH/temperature conditions .

Q. What methodologies are effective for studying metabolic stability in vitro?

- Hepatocyte or Microsomal Assays : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated metabolism. LC-MS/MS quantifies parent compound degradation over time.

- Plasma Stability Tests : Monitor degradation in plasma (37°C) to evaluate esterase susceptibility.

- Reactive Metabolite Screening : Trapping agents like glutathione (GSH) identify electrophilic intermediates via MS/MS .

Safety and Handling

Q. What precautions are necessary for safe laboratory handling?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For aerosol generation, NIOSH-approved respirators (e.g., P95) are recommended .

- Ventilation : Conduct reactions in a fume hood to minimize inhalation risks.

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal to prevent environmental contamination .

Data Contradiction Analysis

Q. How should conflicting data on cytotoxicity or receptor binding be addressed?

- Dose-Response Replication : Repeat assays across multiple concentrations (e.g., 0.1–100 µM) to confirm IC₅₀ values.

- Cell Line Validation : Use authenticated cell lines (e.g., HEK293 or HepG2) to rule out variability.

- Orthogonal Assays : Complement receptor binding data (e.g., SPR) with functional assays (e.g., cAMP modulation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.